Plasma Protein Binding Capacity: A Key Driver of Prolonged Blood Levels
Sulphamoprine demonstrates near-quantitative plasma protein binding of approximately 98%, creating a substantial blood reservoir that sustains therapeutic levels [1]. This is significantly greater than sulfamethoxazole (SMX), which is approximately 70% protein-bound, and sulfadiazine (SDZ), which exhibits binding in the range of 38–48% [2][3]. The consequence is a slower renal clearance and a prolonged half-life, directly enabling once-daily dosing for Sulphamoprine, in contrast to the multiple daily doses required for SMX or SDZ.
| Evidence Dimension | Plasma protein binding percentage |
|---|---|
| Target Compound Data | ~98% [1] |
| Comparator Or Baseline | Sulfamethoxazole (SMX): ~70% [2]; Sulfadiazine (SDZ): 38–48% [3] |
| Quantified Difference | Sulphamoprine is 28 percentage points higher than SMX and 50–60 points higher than SDZ. |
| Conditions | Human plasma data for SMX and SDZ; veterinary label claim for SDM. |
Why This Matters
This high protein binding is the primary pharmacokinetic feature that distinguishes Sulphamoprine as a long-acting formulation, making it a choice for veterinary treatment protocols where less frequent dosing improves compliance.
- [1] Zoetis Inc. ALBON® (sulfadimethoxine) suspension. DailyMed, U.S. National Library of Medicine. View Source
- [2] Sulfamethoxazole. Wikipedia. Protein binding: 70%. View Source
- [3] Sulfadiazine. Medicine.com. Protein binding: 38% to 48%. View Source
